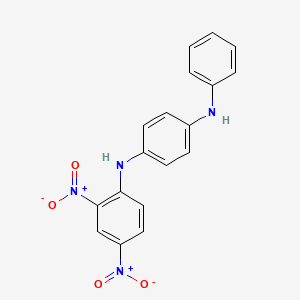
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- is a synthetic compound known for its unique chemical properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 180-182°C. This compound has been widely used in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, often with heating and sonication to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-efficiency reactors and purification systems ensures the production of high-purity 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- has diverse scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer science.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-: A closely related compound with similar chemical properties.
N-(2,4-Dinitrophenyl)-1,4-phenylenediamine: Another similar compound used in various research applications.
Uniqueness
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
111454-05-8 |
|---|---|
Fórmula molecular |
C18H14N4O4 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
4-N-(2,4-dinitrophenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-10-11-17(18(12-16)22(25)26)20-15-8-6-14(7-9-15)19-13-4-2-1-3-5-13/h1-12,19-20H |
Clave InChI |
UOWPOESIHGGEQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphoryl}propanoic acid](/img/structure/B14315106.png)
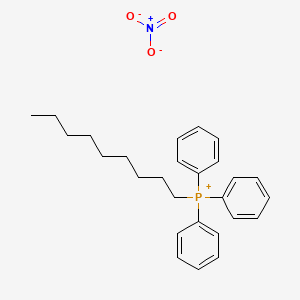
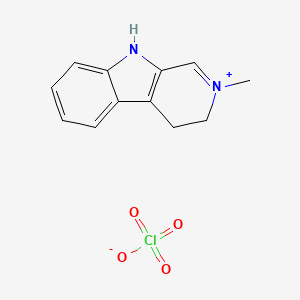
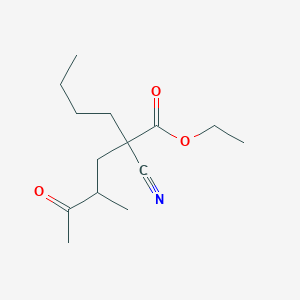
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
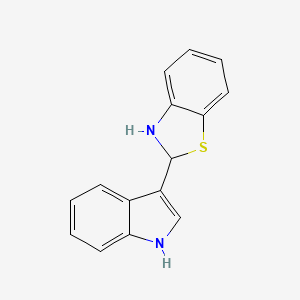
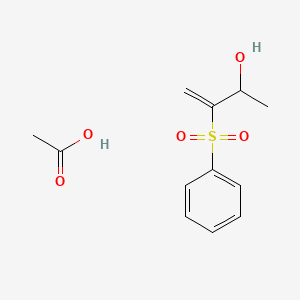
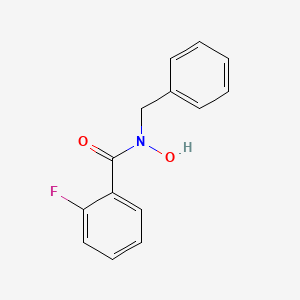

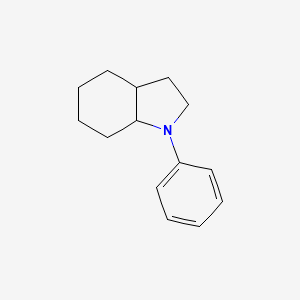
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)
![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)

